3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA
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Overview
Description
3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with ethylamino groups, an ethyl linkage, and a chlorophenylurea moiety, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and ethylamine under controlled conditions. The resulting intermediate is then reacted with 2-chloroethylamine to introduce the ethyl linkage. Finally, the chlorophenylurea moiety is attached through a nucleophilic substitution reaction with 4-chlorophenyl isocyanate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reactions. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylurea moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other cellular components, leading to changes in cellular functions.
Properties
IUPAC Name |
1-[2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN7O2/c1-3-18-13-22-14(19-4-2)24-16(23-13)26-10-9-20-15(25)21-12-7-5-11(17)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,20,21,25)(H2,18,19,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPDTWVTYRQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCCNC(=O)NC2=CC=C(C=C2)Cl)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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